![molecular formula C24H33ClN4O3S2 B2893088 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216870-11-9](/img/structure/B2893088.png)
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiac Electrophysiological Activity
The compound has been studied for its potential in cardiac electrophysiology. Research has shown that certain N-substituted benzamide derivatives exhibit potent class III electrophysiological activity, indicating potential use in addressing cardiac arrhythmias. This is evidenced by a study which found comparable potency to known selective class III agents in the in vitro Purkinje fiber assay (Morgan et al., 1990).
Neuroprotective Effects
Studies have explored its neuroprotective effects, particularly against sodium nitroprusside-induced toxicity in cultured astrocytes. A specific derivative, known as T-588, demonstrated protective effects against SNP-mediated toxicity via improving mitochondrial dysfunction (Phuagphong et al., 2004).
Antiallergy Activity
The compound's derivatives have shown significant potential as antiallergy agents. N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, have demonstrated high potency in rat PCA models, indicating their potential utility in allergy treatment (Hargrave et al., 1983).
Anticancer Applications
Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Certain compounds in this category showed higher anticancer activities than reference drugs, suggesting their potential use in cancer treatment (Ravinaik et al., 2021).
Anti-Inflammatory and Cardiovascular Effects
Research has explored the anti-inflammatory properties of certain benzamide derivatives based on thiazole and thiazoline. Some compounds were found to have anti-inflammatory activity and no adverse effect on myocardial function, indicating potential applications in treating inflammation-related disorders (Lynch et al., 2006).
Antimicrobial Activity
The compound's derivatives have been synthesized and screened for antimicrobial activity. These new molecules showed potent activity against various pathogenic strains, suggesting their potential in antimicrobial therapy (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel, showing high inhibition efficiencies and offering stability against steel corrosion (Hu et al., 2016).
Melanoma Cytotoxicity
Research has indicated that radioiodinated N-(2-(diethylamino)ethyl)benzamides can selectively target melanotic melanoma, suggesting their potential use in melanoma therapy (Wolf et al., 2004).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)13-14-28(24-25-21-15-17(3)18(4)16-22(21)32-24)23(29)19-9-11-20(12-10-19)33(30,31)26(5)6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUOEQKFJUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

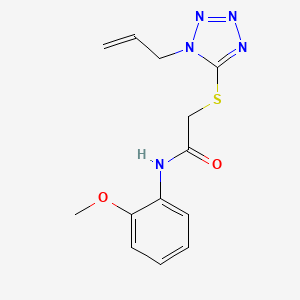

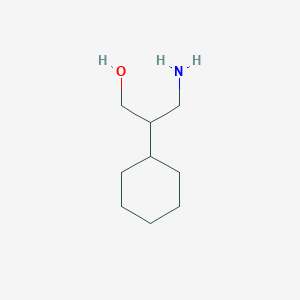

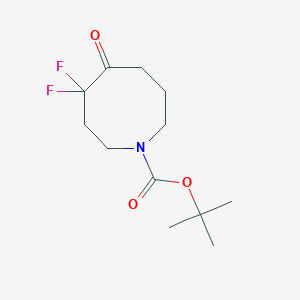
![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)
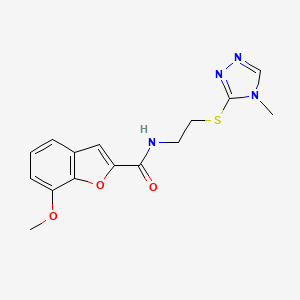
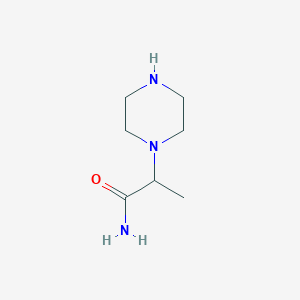
![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)